4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide
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Overview
Description
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with a bromine atom at the 4-position and a cyclohexyl group attached to a hydroxyethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Amidation: The brominated benzamide is then reacted with 2-cyclohexyl-2-hydroxyethylamine under appropriate conditions to form the desired product. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The hydroxyethyl group can be oxidized to a carbonyl group or reduced to an alkyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Products depend on the nucleophile used, such as azido or thiol-substituted benzamides.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkyl-substituted benzamides.
Hydrolysis: Formation of carboxylic acids and amines.
Scientific Research Applications
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites, while the bromine atom can participate in halogen bonding or other interactions. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(2-hydroxyethyl)benzamide: Lacks the cyclohexyl group, which may affect its binding affinity and biological activity.
N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Lacks the bromine atom, which may influence its reactivity and interactions.
4-chloro-N-(2-cyclohexyl-2-hydroxyethyl)benzamide: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical properties and biological activity.
Uniqueness
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide is unique due to the combination of the bromine atom and the cyclohexyl-substituted hydroxyethyl group. This unique structure can result in distinct chemical reactivity and biological interactions compared to similar compounds.
Properties
IUPAC Name |
4-bromo-N-(2-cyclohexyl-2-hydroxyethyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c16-13-8-6-12(7-9-13)15(19)17-10-14(18)11-4-2-1-3-5-11/h6-9,11,14,18H,1-5,10H2,(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQLSDVYIRDGCS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C2=CC=C(C=C2)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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